N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide
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Overview
Description
N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline and chromenone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves multiple steps, including the formation of the isoquinoline and chromenone moieties, followed by their coupling. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Perfluoroalkyl-rhodium and iridium compounds: These compounds share structural similarities and are used in various chemical reactions.
Uniqueness
N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide stands out due to its unique combination of isoquinoline and chromenone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H42N2O6 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N-[6-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-6-oxohexyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanamide |
InChI |
InChI=1S/C30H42N2O6/c1-19-16-24(27-20(2)21(3)29(35)38-25(27)17-19)37-22(4)28(34)31-14-9-5-6-11-26(33)32-15-13-30(36)12-8-7-10-23(30)18-32/h16-17,22-23,36H,5-15,18H2,1-4H3,(H,31,34) |
InChI Key |
NECBSLOSHPMWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCCCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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